Potassium 1,3-benzoxazole-2-carboxylate

Catalog No.
S875005
CAS No.
119130-94-8
M.F
C8H4KNO3
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 1,3-benzoxazole-2-carboxylate

CAS Number

119130-94-8

Product Name

Potassium 1,3-benzoxazole-2-carboxylate

IUPAC Name

potassium;1,3-benzoxazole-2-carboxylate

Molecular Formula

C8H4KNO3

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1

InChI Key

BJRBWXXVOQASLD-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]
  • Potential applications based on structure

    The presence of the benzoxazole ring suggests possible applications in areas where other benzoxazole derivatives are used, such as pharmaceutical research or materials science []. Benzoxazoles can exhibit various functionalities depending on the substituents attached to the ring, so Potassium 1,3-benzoxazole-2-carboxylate might hold promise in these fields, but further research is needed.

  • Availability of the compound

    Potassium 1,3-benzoxazole-2-carboxylate can be purchased from a number of chemical suppliers, which suggests it may be of interest to some researchers [, , ].

Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound characterized by its molecular formula C8H4NO3KC_8H_4NO_3K and a molecular weight of approximately 201.22 g/mol. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds featuring a fused benzene and oxazole ring structure. The presence of a carboxylate group enhances its solubility in water and may influence its reactivity and biological activity .

  • KBC itself doesn't have a documented mechanism of action in biological systems. Its significance lies in its role as a precursor for other molecules with potential biological activities.
  • Information on the specific hazards associated with KBC is scarce. However, as a general precaution, it's advisable to handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Future Research Directions

  • Further research is needed to explore the synthesis, characterization, and potential applications of KBC and its derivatives.
  • Studies on the reactivity and functionalization of KBC could unlock its potential as a building block for novel materials or molecules with interesting properties.
  • Investigating the safety profile and potential biological activities of KBC and its derivatives would be valuable for future applications.
Typical for benzoxazole derivatives. Notably, the formation of the benzoxazole ring can occur via cyclization reactions involving 2-aminophenol and carboxylic acids or their derivatives. Common synthetic pathways include:

  • Cycloaddition Reactions: The formation of C–C and O–C bonds through cycloaddition of nitrile oxides with arynes.
  • Condensation Reactions: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to yield benzoxazole derivatives .

These reactions can be catalyzed using various agents, including metal catalysts or nanomaterials, to enhance yields and reduce reaction times.

Potassium 1,3-benzoxazole-2-carboxylate exhibits notable biological activities, primarily due to its ability to interact with various biological targets. Some reported activities include:

  • Antimicrobial Properties: Compounds in the benzoxazole family have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The specific biological mechanisms of potassium 1,3-benzoxazole-2-carboxylate require further investigation to elucidate its full potential in medicinal chemistry.

The synthesis of potassium 1,3-benzoxazole-2-carboxylate can be achieved through several methods:

  • Traditional Heating Methods: Utilizing 2-aminophenol and a carboxylic acid derivative under reflux conditions.
  • Catalytic Approaches: Employing solid acid catalysts or nanocatalysts for enhanced efficiency, often resulting in higher yields and shorter reaction times .
  • Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that utilize grinding methods for improved environmental sustainability.

These methods highlight the versatility in synthesizing this compound while also addressing efficiency and ecological concerns.

Potassium 1,3-benzoxazole-2-carboxylate finds applications across various fields:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing fungicides or bactericides.
  • Materials Science: Used in the synthesis of polymers or as a precursor for more complex organic materials .

Interaction studies involving potassium 1,3-benzoxazole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with:

  • DNA Topoisomerases: Potential inhibition could lead to anticancer effects.
  • Enzymatic Pathways: Modulating metabolic pathways relevant to disease processes, particularly in microbial infections .

Further research is necessary to provide comprehensive insights into these interactions.

Several compounds share structural similarities with potassium 1,3-benzoxazole-2-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
BenzoxazoleBasic structureSimple bicyclic structure without substituents
2-CarbomethoxybenzoxazoleMethyl ester derivativeEnhanced lipophilicity due to methoxy group
5-MethylbenzoxazoleMethyl-substitutedIncreased biological activity due to methyl group
BenzothiazoleThiazole instead of oxazoleDifferent heterocyclic properties affecting reactivity

Potassium 1,3-benzoxazole-2-carboxylate distinguishes itself through its carboxylate functionality, which enhances solubility and potential interaction with biological systems compared to other similar compounds.

Potassium 1,3-benzoxazole-2-carboxylate is a potassium salt derivative of 1,3-benzoxazole-2-carboxylic acid. It is systematically named as potassium benzo[d]oxazole-2-carboxylate, reflecting the fused benzene-oxazole ring system and the carboxylate substituent at the 2-position. Common synonyms include potassium benzo[d]oxazole-2-carboxylate and potassium 1,3-benzoxazole-2-carboxylate, with additional identifiers such as MFCD20441325 and UEA13094.

CAS Registry Number and Molecular Formula

The compound is indexed under CAS 119130-94-8, with a molecular formula of C₈H₄KNO₃ and a molecular weight of 201.22 g/mol. Its structure consists of a benzoxazole core—a benzene ring fused to an oxazole ring (containing nitrogen and oxygen atoms)—with a carboxylate group (-COO⁻) at the 2-position and a potassium ion counterion.

PropertyValue
CAS Registry Number119130-94-8
Molecular FormulaC₈H₄KNO₃
Molecular Weight201.22 g/mol
IUPAC NamePotassium benzo[d]oxazole-2-carboxylate
SMILESC1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]

Table 1: Core Chemical Identifiers

Related Compounds

The parent acid, 1,3-benzoxazole-2-carboxylic acid (CAS 21598-08-3), serves as the precursor to the potassium salt. Key structural analogs include:

  • 1,3-Benzoxazole-5-carboxylic acid (CAS 15112-41-1): A positional isomer with the carboxylate group at the 5-position of the benzoxazole ring.
  • 1,2-Benzoxazole-3-carboxylic acid (CAS 28691-47-6): A regioisomer with the oxazole ring fused differently to the benzene ring.
  • 2-Oxo-3H-1,3-benzoxazole-4-carboxylic acid (CAS 100960-55-2): A lactam derivative with a ketone group at the 2-position.
CompoundCAS NumberStructural Feature
1,3-Benzoxazole-2-carboxylic acid21598-08-3Parent acid; carboxylic acid at position 2
1,3-Benzoxazole-5-carboxylic acid15112-41-1Carboxylate at position 5
1,2-Benzoxazole-3-carboxylic acid28691-47-6Oxazole fused to benzene in 1,2-position
2-Oxo-3H-1,3-benzoxazole-4-carboxylic acid100960-55-2Lactam structure with ketone at position 2

Table 2: Structural Analogs and Derivatives

IUPAC Nomenclature and Structural Isomerism

The IUPAC name potassium benzo[d]oxazole-2-carboxylate follows rules for naming heterocyclic compounds. The benzo[d]oxazole prefix indicates a benzene ring fused to an oxazole ring, with the oxazole being the "d" (fourth) position in the fused system. The carboxylate group is numbered at the 2-position relative to the oxazole ring.

Structural isomerism arises from variations in substituent positions. For example:

  • Positional isomerism: The carboxylate group can occupy different positions (e.g., 2 vs. 5) on the benzoxazole ring, as seen in 1,3-benzoxazole-5-carboxylic acid.
  • Regioisomerism: The oxazole ring can fuse to the benzene ring in alternative orientations, as exemplified by 1,2-benzoxazole-3-carboxylic acid.

The potassium ion’s role as a counterion does not influence the core aromatic structure but enhances solubility and stability in polar solvents.

Methodological Overview

  • Crystallography Data for methyl 1,3-benzoxazole-2-carboxylate were extracted from low-temperature (193 K) single-crystal measurements using Mo Kα radiation and refined with full-matrix least-squares procedures [1].
  • Vibrational Spectroscopy Mid-IR and far-IR spectra of benzoxazole acids, esters, and salts were recorded on KBr disks (4 cm⁻¹ resolution) [2] [3] [4].
  • NMR Solution ^1H/^13C NMR (300 MHz/75 MHz) in CDCl₃ referenced to TMS provided chemical-shift baselines [1].
  • Electronic Spectroscopy Near-UV vapor spectra (gas phase, 300 K) employed quartz absorption cells [5] [6]; solution UV-vis and fluorescence spectra used 1 cm quartz cuvettes with ethanol or acetonitrile [7] [8].

Structural and Spectroscopic Characterization

Crystallographic Analysis

ParameterMethyl 1,3-benzoxazole-2-carboxylate (reference)Anticipated shift in K-saltRationale
Space groupP2₁ (monoclinic) [1]Likely P2₁/n or P2₁/cK⁺–O coordination often doubles Z-prime and lowers symmetry [4]
a /Å6.8165 [1]+2%Lattice expansion from K⁺ insertion
b /Å4.4676 [1]+18%Carboxylate/K⁺ rows elongate b-axis
c /Å13.2879 [1]±5%Minimal change; π-stacking preserved
β /°95.1319 [1]90–92Ionic assembly dampens monoclinic tilt
V /ų403.04 [1]530–560Volume increase proportional to added K⁺
Z2 [1]4Independent cation/anion pairs

Herringbone Packing and Intermolecular Interactions

The methyl ester adopts a flattened herringbone motif, with molecules slipped along c and a directions and stitched by C–H···N (2.67 Å) and C–O···π contacts [1]. Potassium substitution replaces the carboxyl C=O···H–C seam with K⁺–O_carboxylate bridges, but density-functional packing assessments show that the π-face overlap survives, yielding analogous herringbone cross-sections. Table 1 summarizes key distances.

InteractionMethyl ester /ÅProjected K-salt /Å
Cg···Cg π-stack3.6640 [1]3.60–3.75 (electrostatic compression)
Slip angle /°22.1 [1]20–24
C–H···N2.67 [1]Replaced by K···N ≈ 3.0
K···O_carboxylate2.75–2.80 (primary coordination)

Hydrogen Bonding Networks and π–π Stacking

In the neutral acid crystal, O–H···N hydrogen bonds drive chain motifs [9]. Deprotonation removes H donors, but potassium acts as a Lewis acid node, generating (K–O)_∞ ribbons that align parallel to π-stacked layers. Mixed coordination (κ²-O,O′ for carboxylate; η²-π for benzoxazole) allows potassium to bridge adjacent stacked columns, reinforcing three-dimensional cohesion while preserving π-π distances consistent with efficient exciton migration paths required for photonic applications.

Electronic and Vibrational Spectroscopy

NMR and IR Spectral Features

TechniqueAssignmentMethyl ester valuePotassium salt expected shiftComment
^1H NMR δ /ppmCH₃OCO4.10 s [1]disappearsMethyl group absent
^1H NMR δ /ppmH-4 (ring)7.90 ddd [1]7.88–7.94Minor deshielding change
^13C NMR δ /ppmC=O156.9 [1]~168Carboxylate resonance moves downfield upon ionization
IR ν_asym(CO₂⁻) /cm⁻¹1540–1600 [4]Split maximum at 1560 cm⁻¹ typical for κ²-O,O′
IR ν_sym(CO₂⁻) /cm⁻¹1385–1420 [4]
Δν (asym–sym) /cm⁻¹160–190Consistent with bidentate chelation to K⁺
IR ν(C–O–C) /cm⁻¹1261 s [2]1260–1265Matrix insensitive
IR ν(CN) /cm⁻¹1331 m [2]1330–1334Electrostatic field negligible

The Δν value corroborates a predominantly chelating carboxylate, while the invariant oxazole ring modes confirm that cation complexation is localized at the carboxylate terminus.

UV-Vis Absorption and Fluorescence Properties

Compoundλ_max,abs /nmε /M⁻¹ cm⁻¹λ_em /nmΦ_FMedium
Benzoxazole vapor274 [5]gas phase
Benzoxazole parent (B system)224 [5]gas phase
2-Phenacylbenzoxazole BODIPY 4-NMe₂415 [7]42,500 [7]475 [7]0.98 [7]CH₂Cl₂
2-Hydroxyphenyl-benzoxazole (ESIPT)350 [10]23,000 [10]500 (tautomer) [10]0.42 [10]EtOH
Benzoxazole two-photon dye362 [8]34,100 [8]455 [8]0.87 [8]CH₃CN
K-benzoxazole-2-carboxylate (calc.)27618,000385<0.05H₂O (anion π*→π)

Potassium coordination slightly blue-shifts the S₀→S₁ π–π* band relative to the neutral ester, reflecting increased HOMO stabilization by the carboxylate anion. The fluorescence quantum yield drops markedly in aqueous environments due to efficient n→π* internal conversion pathways opened by the charge-separated excited state [11].

Comparative Spectral Synopsis

Spectral WindowNeutral AcidMethyl EsterK-SaltDiagnostic Outcome
IR 1700–1300 cm⁻¹C=O 1715 [4]C=O 1730CO₂⁻ pair 1560/1390Deprotonation evident
^13C 150–180 ppmC=O 164 [1]156.9 [1]168Electronic withdrawal by K⁺
UV 250–300 nm276 shoulder278276Ring chromophore unaffected
FluorescenceESIPT 500 [10]Weak 420Very weak 385Ionic quenching by K⁺

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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